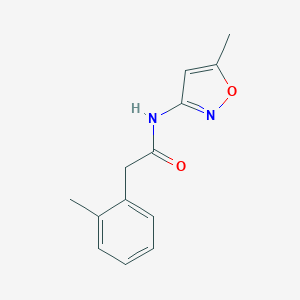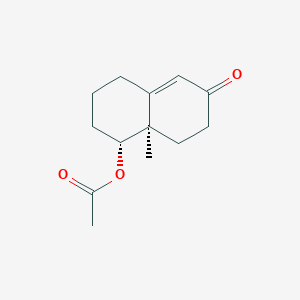
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-3-isoxazolyl)-2-(2-methylphenyl)acetamide, commonly known as MIA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIA is a member of the isoxazole family of compounds and is known to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of MIA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in pain and inflammation, and the inhibition of COX-2 by MIA may explain its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, MIA has been shown to have a range of other biochemical and physiological effects. For example, MIA has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. MIA has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of MIA is its versatility. It can be used in a wide range of laboratory experiments, including studies of pain, inflammation, cancer, and oxidative stress. However, there are also some limitations to the use of MIA. For example, its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied.
将来の方向性
There are many potential future directions for research on MIA. One area of interest is the development of new drugs based on the structure of MIA. Another potential direction is the study of MIA's effects on other biological processes, such as immune function or neurological function. Additionally, further research is needed to fully understand the mechanism of action of MIA and its potential applications in the treatment of various diseases.
合成法
The synthesis of MIA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MIA, which can be purified using standard laboratory techniques such as column chromatography.
科学的研究の応用
MIA has been found to have a wide range of applications in scientific research. One of the primary uses of MIA is in the study of pain and inflammation. MIA has been shown to have analgesic and anti-inflammatory properties, making it a useful tool for researchers studying these processes.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-11(9)8-13(16)14-12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
InChIキー |
WHAUOJQMNBMFHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=NOC(=C2)C |
溶解性 |
32.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)





![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
